Cas no 2680775-63-5 (tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate)

Technical Introduction: Tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its dual functional groups—hydroxymethyl and allyloxycarbonylamino—which facilitate further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes while allowing selective deprotection under mild acidic conditions. This compound is commonly employed in the preparation of piperidine-based scaffolds for pharmaceuticals and agrochemicals. Its well-defined reactivity and compatibility with a range of coupling reactions make it a practical choice for constructing complex molecular architectures. The product’s structural features ensure efficient incorporation into target molecules while maintaining high purity and yield under standard synthetic conditions.
tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate structure
2680775-63-5 structure
Product Name:tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate
CAS No:2680775-63-5
MF:C15H26N2O5
MW:314.377344608307
CID:5624288
PubChem ID:165930769
Update Time:2025-06-15

tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-28308942
    • tert-butyl 3-(hydroxymethyl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}piperidine-1-carboxylate
    • 2680775-63-5
    • tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate
    • Inchi: 1S/C15H26N2O5/c1-5-8-21-13(19)16-12-6-7-17(9-11(12)10-18)14(20)22-15(2,3)4/h5,11-12,18H,1,6-10H2,2-4H3,(H,16,19)
    • InChI Key: NGEVVJKCVVVELQ-UHFFFAOYSA-N
    • SMILES: OCC1CN(C(=O)OC(C)(C)C)CCC1NC(=O)OCC=C

Computed Properties

  • Exact Mass: 314.18417193g/mol
  • Monoisotopic Mass: 314.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 88.1Ų

tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate

Introduction to tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate (CAS No. 2680775-63-5)

tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate, identified by its CAS number 2680775-63-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit structural complexity, making it a promising candidate for further exploration in medicinal chemistry. Its unique structural features, including the presence of a piperidine ring, hydroxymethyl and prop-2-en-1-yloxy carbonylamino substituents, and a tert-butyl ester group, contribute to its potential biological activity and utility in synthetic chemistry.

The piperidine core is a common motif in many bioactive molecules, known for its ability to enhance binding affinity and metabolic stability. In particular, the 3-(hydroxymethyl) and 4-{(prop-2-en-1-yloxy)carbonylamino} functional groups introduce hydrophilic and polar characteristics, which can be critical for interactions with biological targets. The tert-butyl ester at the carboxyl position provides stability while allowing for further derivatization, making this compound a versatile building block in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. Studies have shown that molecules containing piperidine rings often exhibit favorable pharmacokinetic profiles, including good solubility and bioavailability. The presence of multiple polar functional groups in tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate suggests potential for oral bioavailability, which is a critical factor in drug development.

In the context of drug discovery, this compound has been explored as a precursor for more complex molecules. The hydroxymethyl group can participate in etherification reactions, while the carbonylamino moiety can undergo condensation reactions to form amides or peptides. These transformations are essential in synthesizing peptidomimetics and other therapeutic agents. The tert-butyl ester can be hydrolyzed under acidic or basic conditions to reveal the carboxylic acid functionality, further expanding its synthetic utility.

One of the most exciting applications of tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically target kinase active sites, researchers aim to develop treatments that modulate these pathways effectively. The structural features of this compound make it a promising scaffold for such inhibitors.

Recent studies have highlighted the importance of conformational flexibility in kinase inhibitors. The piperidine ring provides a rigid core that can stabilize the binding pose, while the polar substituents allow for optimal interactions with the target enzyme. Computational studies have predicted that tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate may bind effectively to ATP-binding pockets of kinases, potentially leading to high-affinity inhibition.

The prop-2-en-1-yloxy carbonylamino group is particularly noteworthy for its potential role in hydrogen bonding interactions with amino acid residues in the kinase active site. Hydrogen bonds are critical for maintaining binding affinity and specificity, making this moiety an important feature for drug design. Additionally, the hydroxymethyl group can engage in hydrogen bonding or form hydrogen bonds with water molecules, enhancing solubility and bioavailability.

Another area where this compound shows promise is in the development of antiviral agents. Viruses often rely on host cell machinery for replication, making it possible to target viral enzymes without significant toxicity to host cells. By designing molecules that inhibit viral proteases or polymerases, researchers can develop treatments that disrupt viral replication cycles effectively.

The structural complexity of tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate allows it to mimic natural substrates or transition states of viral enzymes. This mimicry can lead to high-affinity binding and effective inhibition. Additionally, the presence of multiple functional groups provides opportunities for further derivatization to optimize potency and selectivity against viral targets.

In conclusion, tert-butyl 3-(hydroxymethyl)-4-{(prop-2-en-1-yloxy)carbonylamino}piperidine-1-carboxylate (CAS No. 2680775-63-5) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable scaffold for designing kinase inhibitors, antiviral agents, and other therapeutic agents. As computational methods continue to advance, researchers will be able to more effectively explore the synthetic possibilities and biological activities of this compound.

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